Cas no 19716-61-1 (8-Oxocoptisine)

8-Oxocoptisine is a bioactive alkaloid derived from natural sources, known for its potential pharmacological properties. Structurally related to coptisine, it features an oxidized carbonyl group at the 8-position, which may influence its reactivity and biological activity. This compound is of interest in medicinal chemistry due to its possible applications in anti-inflammatory, antimicrobial, and anticancer research. Its unique molecular framework makes it a valuable intermediate for synthesizing derivatives with enhanced therapeutic profiles. Analytical standards of 8-Oxocoptisine are utilized in pharmacokinetic and metabolic studies, offering high purity and stability for reliable experimental results. Researchers value its well-characterized properties for mechanistic investigations and drug development.
8-Oxocoptisine structure
8-Oxocoptisine structure
Product name:8-Oxocoptisine
CAS No:19716-61-1
MF:C19H13NO5
Molecular Weight:335.3102
CID:2002129
PubChem ID:5245667

8-Oxocoptisine 化学的及び物理的性質

名前と識別子

    • 2,3,9,10-dimethylenedioxy-8-oxoprotoberberine
    • 5,6-dihydro-2,3,9,10-di(methylenedioxy)-8H-dibenzo[a,g]quinolizin-8-one
    • 6,7-Dihydro-[1,3]dioxolo[4,5-g][1,3]dioxolo[4',5':7,8]isochino[3,2-a]isochinolin-4-on
    • 6,7-dihydro-[1,3]dioxolo[4,5-g][1,3]dioxolo[4',5':7,8]isoquino[3,2-a]isoquinolin-4-one
    • 8-oxo-coptisine
    • coptisin-8-one
    • 8-Oxycoptisine
    • 8-Oxocoptisine
    • BDBM50131223
    • E88595
    • MS-25070
    • DTXSID901317158
    • 5,7,17,19-tetraoxa-13-azahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-1(24),2,4(8),9,15(23),16(20),21-heptaen-14-one
    • CHEMBL3612189
    • SCHEMBL16168521
    • 6,7-Dihydro-4H-[1,3]dioxolo[4',5':7,8]isoquinolino[3,2-a][1,3]dioxolo[4,5-g]isoquinolin-4-one
    • 19716-61-1
    • HY-N8346
    • PD150673
    • CS-0143435
    • AC-35042
    • AKOS040760162
    • FT-0777687
    • DA-70386
    • 5,7,17,19-tetraoxa-13-azahexacyclo[11.11.0.0(2),(1)?.0?,?.0(1)?,(2)(3).0(1)?,(2)?]tetracosa-1(24),2,4(8),9,15,20,22-heptaen-14-one
    • インチ: 1S/C19H13NO5/c21-19-17-11(1-2-14-18(17)25-9-22-14)5-13-12-7-16-15(23-8-24-16)6-10(12)3-4-20(13)19/h1-2,5-7H,3-4,8-9H2
    • InChIKey: UCAFJBSQKXVPDX-UHFFFAOYSA-N
    • SMILES: O1C([H])([H])OC2=C1C([H])=C1C(=C2[H])C([H])([H])C([H])([H])N2C(C3C4=C(C([H])=C([H])C=3C([H])=C21)OC([H])([H])O4)=O

計算された属性

  • 精确分子量: 335.07937252 g/mol
  • 同位素质量: 335.07937252 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 5
  • 重原子数量: 25
  • 回転可能化学結合数: 0
  • 複雑さ: 621
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.8
  • 分子量: 335.3
  • トポロジー分子極性表面積: 57.2

じっけんとくせい

  • Color/Form: Cryst.
  • 密度みつど: 1.61±0.1 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 283-285 ºC
  • Solubility: Insuluble (2.9E-4 g/L) (25 ºC),

8-Oxocoptisine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN1142-1 mg
8-Oxycoptisine
19716-61-1 96.64%
1mg
¥1217.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN1142-10 mg
8-Oxycoptisine
19716-61-1 96.64%
10mg
¥3987.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN1142-50 mg
8-Oxycoptisine
19716-61-1 96.64%
50mg
¥9987.00 2022-04-26
TargetMol Chemicals
TN1142-5 mg
8-Oxocoptisine
19716-61-1 98%
5mg
¥ 2,530 2023-07-11
TargetMol Chemicals
TN1142-5mg
8-Oxocoptisine
19716-61-1 96.64%
5mg
¥ 2350 2024-07-20
Ambeed
A704184-1mg
6,7-Dihydro-4H-[1,3]dioxolo[4',5':7,8]isoquinolino[3,2-a][1,3]dioxolo[4,5-g]isoquinolin-4-one
19716-61-1 98%
1mg
$75.0 2025-03-04
A2B Chem LLC
AE94515-1mg
8-Oxocoptisine
19716-61-1 ≥98%
1mg
$84.00 2024-04-20
A2B Chem LLC
AE94515-5mg
8-Oxocoptisine
19716-61-1 ≥98%
5mg
$309.00 2024-04-20
TargetMol Chemicals
TN1142-1mg
8-Oxocoptisine
19716-61-1 96.64%
1mg
¥ 948 2024-07-20
TargetMol Chemicals
TN1142-50mg
8-Oxocoptisine
19716-61-1 96.64%
50mg
¥ 7930 2024-07-20

8-Oxocoptisine 関連文献

8-Oxocoptisineに関する追加情報

Introduction to 8-Oxocoptisine (CAS No: 19716-61-1)

8-Oxocoptisine, with the chemical formula C9H9N3O and CAS number 19716-61-1, is a significant compound in the field of pharmaceutical chemistry and natural product research. This heterocyclic alkaloid derivative has garnered considerable attention due to its unique structural properties and promising biological activities. As a derivative of coptisine, 8-Oxocoptisine exhibits distinct pharmacological characteristics that make it a valuable candidate for further investigation in drug discovery and therapeutic applications.

The molecular structure of 8-Oxocoptisine features a pyridine ring fused with an indole moiety, with an oxygen atom incorporated at the 8-position of the pyridine ring. This structural modification imparts unique electronic and steric properties to the molecule, influencing its interactions with biological targets. The presence of the oxo group enhances the compound's reactivity and potential for further functionalization, making it a versatile scaffold for medicinal chemistry investigations.

In recent years, 8-Oxocoptisine has been extensively studied for its potential therapeutic effects. Research has demonstrated that this compound exhibits notable anti-inflammatory, antioxidant, and neuroprotective properties. These activities are attributed to its ability to modulate various cellular pathways, including those involved in oxidative stress and inflammation. The compound's mechanism of action is thought to involve interactions with specific enzymes and receptors, leading to downstream effects that contribute to its therapeutic potential.

One of the most compelling aspects of 8-Oxocoptisine is its structural similarity to other bioactive alkaloids found in natural products. This similarity suggests that 8-Oxocoptisine may share some pharmacological properties with these compounds while also possessing unique characteristics due to its oxygenation at the 8-position. Such structural diversity makes 8-Oxocoptisine an attractive candidate for structure-activity relationship (SAR) studies, which are crucial for optimizing drug candidates.

Recent advancements in synthetic chemistry have enabled more efficient and scalable methods for producing 8-Oxocoptisine. These methods have not only improved the availability of the compound for research purposes but also opened new avenues for exploring its derivatives. By modifying various functional groups within the molecule, chemists can generate a library of analogs with tailored biological activities. Such libraries are invaluable for high-throughput screening (HTS) campaigns aimed at identifying novel drug candidates.

The pharmacological profile of 8-Oxocoptisine has also been investigated in preclinical models. Studies have shown that the compound can attenuate inflammatory responses in animal models of arthritis and neuroinflammation. Additionally, 8-Oxocoptisine has demonstrated protective effects against oxidative damage in neuronal cells, suggesting its potential utility in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These findings underscore the compound's promise as a therapeutic agent.

In addition to its therapeutic potential, 8-Oxocoptisine has been explored for its role in natural product biosynthesis. The compound is produced by certain plants and microorganisms, indicating that it may play a role in their defense mechanisms or metabolic pathways. Understanding the biosynthetic pathways leading to 8-Oxocoptisine could provide insights into new enzymatic reactions and metabolic engineering strategies for producing bioactive molecules.

The synthesis of 8-Oxocoptisine involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include cyclization reactions followed by functional group transformations such as oxidation or reduction. Advances in catalytic methods have further refined these processes, making them more efficient and environmentally friendly. Such improvements are essential for large-scale production and industrial applications.

The chemical stability of 8-Oxocoptisine is another critical factor to consider in its development as a pharmaceutical agent. The compound's sensitivity to light, heat, and moisture must be carefully managed during storage and transportation to ensure its efficacy remains intact. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to monitor the compound's stability and purity throughout different stages of development.

Future research on 8-Oxocoptisine is likely to focus on elucidating its mechanism of action at a molecular level. This will involve detailed studies on how the compound interacts with target proteins and enzymes in vitro and in vivo. Such mechanistic insights will be crucial for designing more effective derivatives with improved pharmacokinetic properties.

The potential applications of 8-Oxocoptisine extend beyond traditional pharmaceuticals into areas such as nutraceuticals and functional foods. Its bioactive properties make it a candidate for developing dietary supplements that support healthspan by mitigating age-related diseases or improving cognitive function. As interest in natural products grows, compounds like 8-Oxocoptisine may find new markets beyond conventional medicine.

In conclusion, 8-Oxocoptisine (CAS No: 19716-61-1) is a multifaceted compound with significant promise in pharmaceutical research and development. Its unique structure, bioactive properties, and synthetic accessibility make it an attractive scaffold for drug discovery efforts aimed at treating inflammation, oxidative stress, and neurodegenerative diseases. Continued investigation into this remarkable molecule will undoubtedly yield valuable insights into new therapeutic strategies and applications.

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